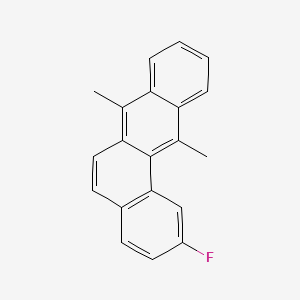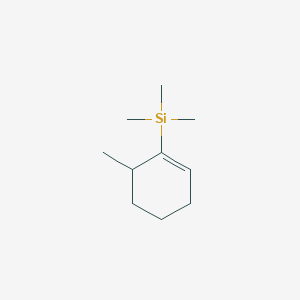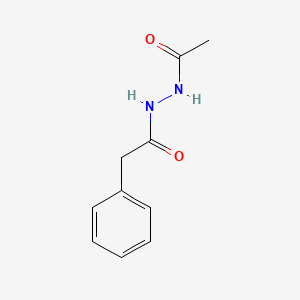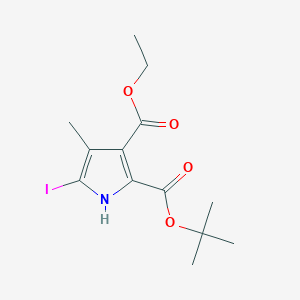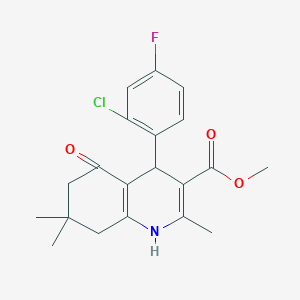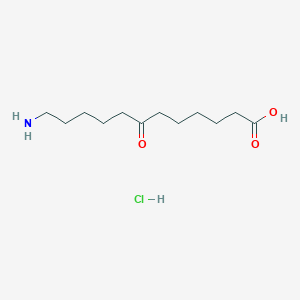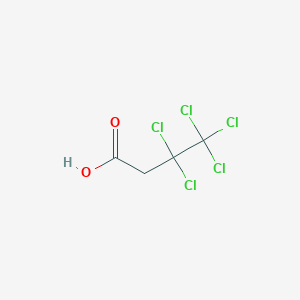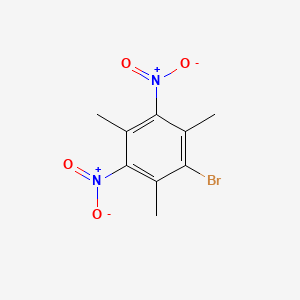
Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- is an organic compound with a complex structure that includes bromine, methyl, and nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- typically involves multiple steps, starting with the bromination of a benzene derivative. The process may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Nitration: Addition of nitro groups to the benzene ring under controlled conditions using nitric acid and sulfuric acid.
Methylation: Introduction of methyl groups to the benzene ring using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro and bromine groups on biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bromine and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer and covalent bonding with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 2-bromo-1,3,5-trimethyl-: Similar structure but different positions of the bromine and nitro groups.
1,3,5-Tris(bromomethyl)benzene: Contains three bromine atoms and is used in different applications.
Uniqueness
Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
143056-43-3 |
|---|---|
Fórmula molecular |
C9H9BrN2O4 |
Peso molecular |
289.08 g/mol |
Nombre IUPAC |
1-bromo-2,4,6-trimethyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C9H9BrN2O4/c1-4-7(10)5(2)9(12(15)16)6(3)8(4)11(13)14/h1-3H3 |
Clave InChI |
XUOMMFKVKLQOFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)Br)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


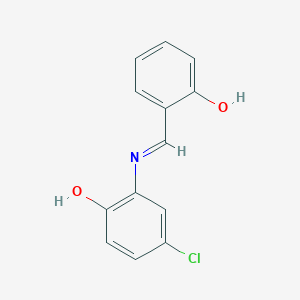
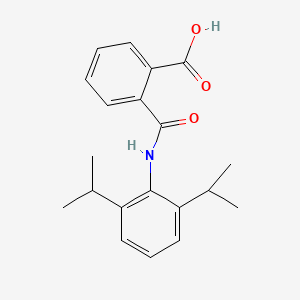
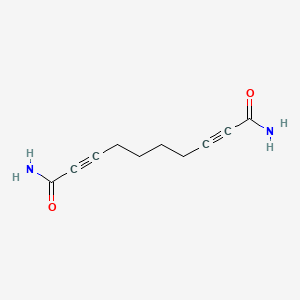

![Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B11946791.png)
